5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Scientific Research Applications
5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole include other oxadiazole derivatives, such as:
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Known for its energetic properties and used in the development of insensitive energetic materials.
1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole: Exhibits similar structural features and is used in medicinal chemistry for its biological activities.
These compounds share the oxadiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C19H15FN4O2 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-5-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H15FN4O2/c1-11-7-12(2)9-14(8-11)19-23-22-17(25-19)10-16-21-18(24-26-16)13-3-5-15(20)6-4-13/h3-9H,10H2,1-2H3 |
InChI Key |
LAZKQYIOCQYAPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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